2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
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Overview
Description
2-Propyl-8-trifluoromethoxyquinolin-4-ol is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol It is known for its unique structure, which includes a quinoline core substituted with a propyl group at the 2-position and a trifluoromethoxy group at the 8-position
Preparation Methods
The synthesis of 2-Propyl-8-trifluoromethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including alkylation to introduce the propyl group and trifluoromethoxylation to introduce the trifluoromethoxy group.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Propyl-8-trifluoromethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
Scientific Research Applications
2-Propyl-8-trifluoromethoxyquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Propyl-8-trifluoromethoxyquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
2-Propyl-8-trifluoromethoxyquinolin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-hydroxy-2-quinolones and other quinoline derivatives share structural similarities.
Properties
CAS No. |
1154918-20-3 |
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Molecular Formula |
C13H12F3NO2 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-propyl-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO2/c1-2-4-8-7-10(18)9-5-3-6-11(12(9)17-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H,17,18) |
InChI Key |
URCSGPSPVTVGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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